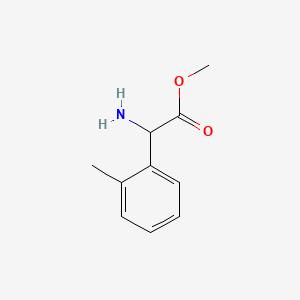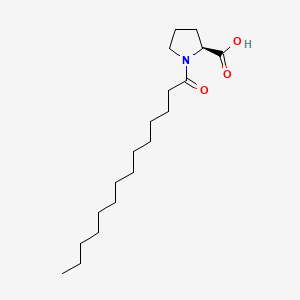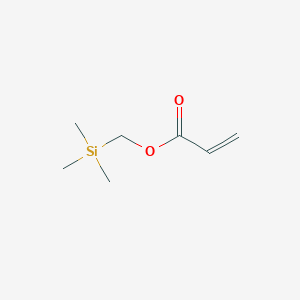
Acryloxymethyltrimethylsilane
Übersicht
Beschreibung
Acryloxymethyltrimethylsilane (ACMTS) is a novel organosilicon compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that exhibits excellent stability when exposed to various environmental conditions. ACMTS is primarily used as a cross-linking reagent for the synthesis of polymers, as well as for the immobilization of proteins and other biomolecules. Additionally, ACMTS has been used in a number of biochemical and physiological studies due to its ability to interact with cell membranes and proteins.
Wissenschaftliche Forschungsanwendungen
Thermal Stability in Copolymers
Acryloxymethyltrimethylsilane has been studied for its role in the thermal stability of certain copolymers. Research by Chudakova and Terman (1988) found that copolymerization with other monomers such as MMA and styrene does not alter the basic mechanism of thermal decomposition of the acrylate links. However, the presence of these comonomers significantly reduces the rate of thermal degradation compared to polyacryloxymethyltrimethylsilane alone. This is attributed to a decrease in the concentration of acrylate-linked diads in the copolymer macromolecules, thereby reducing the yield of tetramethyldiethyldisiloxane, the principal product of thermal decomposition (Chudakova & Terman, 1988).
Genotoxicity Studies
Acrylamide, a related compound, has been extensively studied for its genotoxicity. Błasiak et al. (2004) investigated the DNA-damaging potential of acrylamide in human lymphocytes. They found that acrylamide induces mainly alkali-labile sites, suggesting oxidative and alkylative DNA base modifications. The study also noted that acrylamide impairs the repair of DNA damaged by hydrogen peroxide and may induce apoptosis. This research highlights the complex interactions of acrylamide with DNA and its potential for inducing a wide spectrum of effects on normal cells, including DNA base modifications and apoptosis (Błasiak et al., 2004).
Metabolism and Hemoglobin Adduct Formation
Another study by Fennell et al. (2005) on acrylamide metabolism in humans showed that approximately 86% of the urinary metabolites were derived from GSH conjugation. The study provided insights into the metabolism of acrylamide following oral and dermal administration, revealing that humans metabolize acrylamide via glycidamide to a lesser extent than rodents. This research contributes to understanding the metabolic pathways of acrylamide and its implications for human health (Fennell et al., 2005).
Neuroprotective and Antioxidant Studies
Research into the neuroprotective and antioxidant potency of compounds against acrylamide-induced neurotoxicity has been conducted. Farouk et al. (2021) investigated the neurotoxicity induced by acrylamide exposure and the potential modulatory role of lycopene. Their findings indicate that lycopene administration provides protection against the neurotoxic effects of acrylamide on rat brain tissue, through modulations of oxidative and antioxidant activities (Farouk et al., 2021).
Eigenschaften
IUPAC Name |
trimethylsilylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-7(8)9-6-10(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWYGLUQDYLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572145 | |
| Record name | (Trimethylsilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acryloxymethyltrimethylsilane | |
CAS RN |
67186-35-0 | |
| Record name | (Trimethylsilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



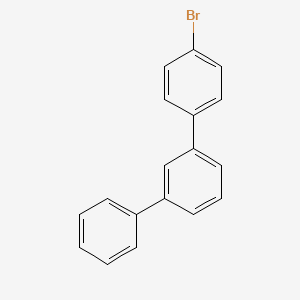
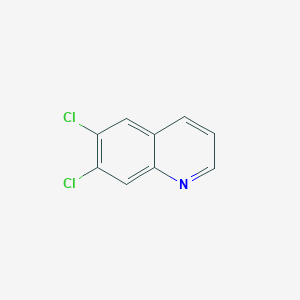
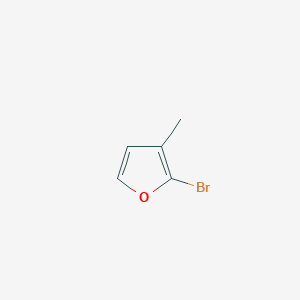
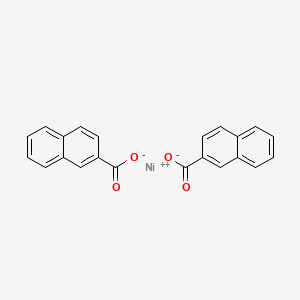
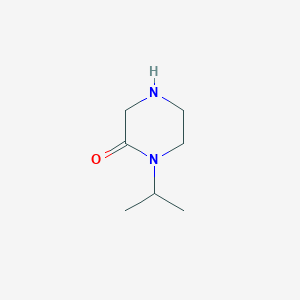
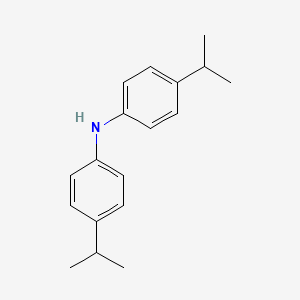
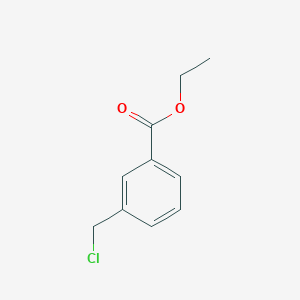
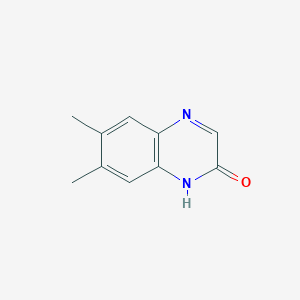
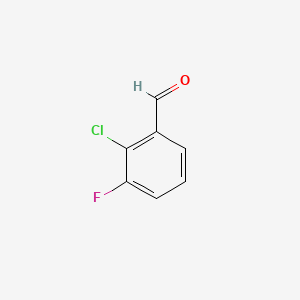
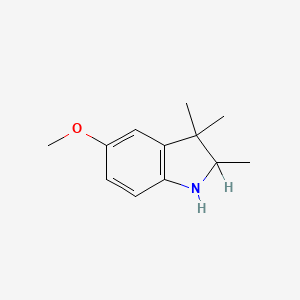
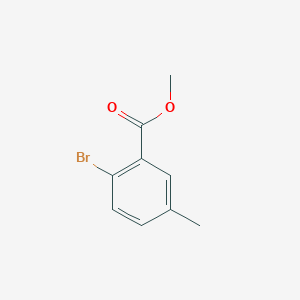
![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
